molecular formula C11H11NO B12831611 (4-Methylisoquinolin-5-yl)methanol

(4-Methylisoquinolin-5-yl)methanol

Cat. No.: B12831611
M. Wt: 173.21 g/mol
InChI Key: KKVYWFNDEMWNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylisoquinolin-5-yl)methanol is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound, specifically, features a methyl group at the 4-position and a methanol group at the 5-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoquinolin-5-yl)methanol can be achieved through several methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or palladium, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Methylisoquinolin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution with amines or thiols.

Major Products Formed:

  • Oxidation of the methanol group yields (4-Methylisoquinolin-5-yl)aldehyde or (4-Methylisoquinolin-5-yl)carboxylic acid.
  • Reduction of the isoquinoline ring forms tetrahydroisoquinoline derivatives.
  • Substitution reactions produce various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of (4-Methylisoquinolin-5-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its structural features allow it to interact with DNA or proteins, potentially disrupting cellular processes and exhibiting anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(4-methylisoquinolin-5-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-5-12-6-9-3-2-4-10(7-13)11(8)9/h2-6,13H,7H2,1H3

InChI Key

KKVYWFNDEMWNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.